1-(4-methylbenzyl)-4-(4-propoxybenzoyl)piperazine
Overview
Description
1-(4-methylbenzyl)-4-(4-propoxybenzoyl)piperazine is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Compounds with structural similarities to "1-(4-methylbenzyl)-4-(4-propoxybenzoyl)piperazine" have been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives, including those with piperazine moieties, have demonstrated significant antimicrobial activities against various bacterial and fungal strains. These findings suggest the potential of piperazine derivatives in addressing drug-resistant microbial infections (Bektaş et al., 2010; Jadhav et al., 2017).
Antiviral and Antibacterial Applications
Piperazine units are common in drugs with effective antiviral and antibacterial properties. Research into 1,4-disubstituted piperazines has revealed their potential as HIV-1 entry inhibitors and as compounds with significant antibacterial activities against resistant bacterial strains. This highlights the versatility of piperazine derivatives in developing therapeutics for infectious diseases (Shroff et al., 2022).
Drug Development and Molecular Modification
Studies have also focused on synthesizing and characterizing new piperazine derivatives for potential dual antihypertensive actions and other therapeutic effects. The structural modification of these compounds, including their transformation into hydrochloride salts, has been explored to understand their chemical properties and potential pharmacological applications better (Marvanová et al., 2016).
Antioxidant Properties
The antioxidant activities of piperazine derivatives have been investigated, with some compounds showing promising results in vitro. This suggests a potential therapeutic application in combating oxidative stress-related diseases (Andonova et al., 2014).
Cancer Research
Piperazine derivatives have been studied for their cytotoxicities against various cancer cell lines, indicating their potential as anticancer agents. The modification of piperazine structures to enhance their activity against specific cancer types is an area of ongoing research (Yarim et al., 2012).
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-propoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-16-26-21-10-8-20(9-11-21)22(25)24-14-12-23(13-15-24)17-19-6-4-18(2)5-7-19/h4-11H,3,12-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBTVFMSULTNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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